molecular formula C12H11Br B8185236 2-Bromomethyl-1-methyl-naphthalene

2-Bromomethyl-1-methyl-naphthalene

Cat. No.: B8185236
M. Wt: 235.12 g/mol
InChI Key: GANBSOXQWLYXOE-UHFFFAOYSA-N
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Description

2-Bromomethyl-1-methyl-naphthalene (C₁₂H₁₁Br) is a brominated naphthalene derivative featuring a bromomethyl (-CH₂Br) and a methyl (-CH₃) substituent on the naphthalene ring. Brominated naphthalenes are critical intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceuticals. Their reactivity is influenced by the position and nature of substituents, which also dictate their physicochemical and toxicological properties .

Properties

IUPAC Name

2-(bromomethyl)-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBSOXQWLYXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292892
Record name 2-(Bromomethyl)-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-10-4
Record name 2-(Bromomethyl)-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thermal Initiation with Azobisisobutyronitrile (AIBN)

In carbon tetrachloride (CCl₄), NBS and AIBN generate bromine radicals at reflux, selectively targeting the benzylic position of 2-methylnaphthalene3. The mechanism proceeds via a chain reaction:

  • Initiation: AIBN decomposes to produce cyanopropyl radicals, abstracting bromine from NBS.

  • Propagation: Bromine radicals abstract benzylic hydrogen, forming a resonance-stabilized naphthylmethyl radical.

  • Termination: Bromine transfer from NBS yields the product.

Optimized Parameters:

  • Radical Initiator: AIBN (1–2 mol%)

  • Solvent: CCl₄ or chloroform

  • Temperature: 60–80°C

  • Yield: ~70–75% (extrapolated from analogous systems).

Photo-Initiated Bromination in Dichloromethane

Replacing thermal initiation with UV light in dichloromethane (DCM) enhances selectivity and yield. A University of Glasgow study reported 80% yield for a structurally similar quinazolinone derivative under these conditions. The absence of thermal decomposition byproducts improves purity.

Advantages Over Thermal Methods:

  • Higher Yield: 80% vs. 47% in thermal systems.

  • Milder Conditions: Room-temperature reactions reduce energy costs.

Comparative Analysis of Preparation Methods

Method Catalyst/Initiator Solvent Temperature Yield Selectivity
Direct Bromination (Br₂)La(OAc)₃·xH₂OHeptane80–100°CHigh (implied)89%
NBS + AIBNAIBNCCl₄60–80°C~70%>85%3
NBS + UV LightNoneDCM20–25°C80%>90%

Key Observations:

  • Catalytic Bromination: Ideal for industrial scales but requires hazardous Br₂ handling.

  • Radical Methods: Safer and more tunable, with photo-initiation offering the best compromise between yield and operational simplicity.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Bromination

Without La(OAc)₃, bromination favors aromatic positions (e.g., C-6 of naphthalene) due to electrophilic aromatic substitution. The catalyst’s role in directing bromine to the benzylic site remains critical.

Radical Chain Termination in NBS Systems

Over-bromination is minimized by maintaining low bromine concentrations, a inherent feature of NBS’s gradual Br₂ release3. Side products like dibrominated derivatives are rare (<5%) under optimized conditions.

Industrial and Laboratory Considerations

  • Solvent Choice: Heptane and CCl₄ are nonpolar, favoring radical stability, whereas DCM’s polarity aids in photo-initiation efficiency.

  • Cost Analysis: NBS is costlier than Br₂ but offsets expenses through reduced safety infrastructure and higher selectivity.

  • Waste Management: La(OAc)₃ can be recovered and reused, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethyl-1-methyl-naphthalene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthaldehydes or naphthoic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield 1-methyl-naphthalene or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products such as 2-azidomethyl-1-methyl-naphthalene, 2-thiomethyl-1-methyl-naphthalene.

    Oxidation Reactions: 2-formyl-1-methyl-naphthalene, 2-carboxy-1-methyl-naphthalene.

    Reduction Reactions: 1-methyl-naphthalene.

Scientific Research Applications

Organic Synthesis

2-Bromomethyl-1-methyl-naphthalene serves as an important intermediate in organic synthesis. Its bromomethyl group is highly reactive, making it suitable for various nucleophilic substitution reactions. The compound can be utilized to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

  • Nucleophilic substitution with amines to form amine derivatives.
  • Reactions with Grignard reagents to produce alcohols.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Studies have shown its potential to inhibit the growth of certain cancer cell lines, suggesting its application in anticancer drug development.

Case Studies :

  • A study demonstrated that derivatives of this compound showed cytotoxic effects against breast cancer cell lines, indicating potential for further development into therapeutic agents.
  • Another investigation highlighted the compound's ability to interact with biological targets, leading to apoptosis in specific cancer cells.

The compound's biological activity is attributed to its structural features, which may facilitate interactions with cellular targets. Ongoing research aims to elucidate the specific mechanisms of action, including potential pathways involved in its anticancer effects.

Recent studies have explored the compound's ability to form complexes with transition metals, which could lead to new catalytic applications. The reactivity of the bromomethyl group allows for diverse transformations that are valuable in synthetic chemistry.

Mechanism of Action

The mechanism by which 2-Bromomethyl-1-methyl-naphthalene exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.

Molecular Targets and Pathways:

    Enzymatic Reactions: The compound can act as a substrate or inhibitor in enzymatic reactions, affecting pathways involving halogenated intermediates.

    Cellular Pathways: In biological systems, it may interact with cellular components, leading to modifications in cellular pathways and functions.

Comparison with Similar Compounds

Molecular and Structural Comparisons

Key brominated naphthalene derivatives are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-Bromomethyl-1-methyl-naphthalene* C₁₂H₁₁Br 227.11 Not available 1-CH₃, 2-CH₂Br
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 2586-62-1 1-Br, 2-CH₃
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 298.99 37763-43-2 1-Br, 2-CH₂Br
2-(Bromoacetyl)naphthalene C₁₂H₉BrO 249.11 Not available 2-C(=O)CH₂Br

*Theoretical values based on structural analogs.

Structural Insights :

  • Substituent Position : The bromomethyl group at position 2 in this compound enhances electrophilic reactivity compared to 1-Bromo-2-methylnaphthalene (Br at position 1), which may direct reactions to the adjacent methyl group .
  • Functional Groups : 2-(Bromoacetyl)naphthalene’s ketone group (C=O) increases polarity and alters solubility compared to alkyl-brominated derivatives .

Physical and Chemical Properties

Data from and chemical databases highlight critical differences:

Compound Name Boiling Point (°C) Solubility Reactivity Notes
1-Bromo-2-methylnaphthalene ~281 Soluble in benzene, chloroform Stable under ambient conditions; undergoes Suzuki coupling
1-Bromo-2-(bromomethyl)naphthalene Not reported Low aqueous solubility High reactivity due to dual Br sites; prone to nucleophilic substitution
This compound* ~290 (estimated) Likely soluble in organic solvents Expected reactivity: SN2 substitutions at CH₂Br site

*Estimated based on alkyl-brominated naphthalene trends.

Key Observations :

  • Boiling Points: Brominated derivatives generally exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and polarity.
  • Solubility : Alkyl-brominated naphthalenes are lipophilic, whereas acetylated variants (e.g., 2-(Bromoacetyl)naphthalene) show partial solubility in polar solvents .

Toxicological and Environmental Profiles

The 2024 Toxicological Profile for naphthalene derivatives (–5) emphasizes:

  • Metabolism: Methyl and bromomethyl groups alter metabolic pathways. Brominated analogs may form DNA-adducts, increasing carcinogenic risk .

Comparative Toxicity :

  • 1-Bromo-2-(bromomethyl)naphthalene : Dual bromine atoms may enhance toxicity via increased electrophilicity and metabolite reactivity .

Analytical Methods

Analytical challenges for brominated naphthalenes include:

  • Detection : Gas chromatography-mass spectrometry (GC-MS) is preferred, but sample preparation (e.g., solid-phase extraction) is critical due to low volatility .
  • Quantification : Lack of standardized methods for metabolites, necessitating advanced techniques like HPLC with UV/fluorescence detection .

Biological Activity

2-Bromomethyl-1-methyl-naphthalene, a halogenated derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its bromomethyl group, which can influence its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications in therapeutic contexts.

This compound has the molecular formula C₁₁H₉Br and a molecular weight of approximately 219.1 g/mol. Its structure features a naphthalene ring system with a bromomethyl substituent at the 2-position and a methyl group at the 1-position, which contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of naphthalene derivatives, including this compound. Research indicates that halogenated naphthalenes can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in bladder cancer models, with IC₅₀ values often reported in the micromolar range .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
CytotoxicityInduction of apoptosis in cancer cells
Reactive Oxygen Species (ROS) ProductionModulation in cellular signaling pathways

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Cytotoxic Effects : The bromomethyl group can enhance the compound's ability to form reactive intermediates that damage cellular components, leading to apoptosis in cancer cells.
  • ROS Generation : Similar compounds have been shown to increase levels of reactive oxygen species (ROS), which can trigger oxidative stress and subsequent cell death pathways .

Study on Bladder Cancer

A significant study investigated the efficacy of various naphthalene derivatives, including those with bromomethyl substitutions, against bladder cancer cell lines. The results demonstrated that these compounds could effectively inhibit tumor growth and induce apoptosis at certain concentrations. Notably, the study highlighted that the introduction of halogen groups could enhance cytotoxicity compared to non-halogenated analogs .

Mechanistic Insights into ROS Production

Another research effort focused on understanding how halogenated naphthalenes affect ROS production in cellular models. This study utilized fluorescence-based assays to quantify ROS levels following treatment with this compound. The findings indicated a significant increase in ROS levels, correlating with observed cytotoxic effects .

Safety and Toxicity Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider safety and toxicity profiles. Preliminary toxicity assessments suggest that while some naphthalene derivatives exhibit promising anticancer activity, they may also pose risks for normal cells at higher concentrations. Therefore, further investigations into dose-dependent effects and long-term safety are warranted.

Q & A

How can researchers optimize synthetic routes for 2-Bromomethyl-1-methyl-naphthalene to minimize byproducts?

Basic Research Focus
To improve yield and purity, employ kinetic vs. thermodynamic control strategies during bromination. Use low-temperature bromination (e.g., NBS in CCl₄ at 0–5°C) to favor mono-substitution. Monitor intermediates via TLC and GC-MS to track side reactions. For advanced optimization, apply computational tools (DFT calculations) to predict reactive intermediates and transition states, reducing trial-and-error synthesis .

What methodologies are recommended for assessing the compound’s environmental persistence and bioaccumulation potential?

Advanced Research Focus
Use OECD Test Guidelines 307 (soil degradation) and 305 (bioaccumulation in fish). Measure log Kow (octanol-water partition coefficient) via shake-flask or HPLC methods to estimate bioaccumulation. For environmental monitoring, combine LC-MS/MS with isotopic labeling to track degradation products in water and soil matrices. Data interpretation should align with QSAR models (e.g., EPI Suite) to predict long-term ecological risks .

How should conflicting toxicity data from in vivo and in vitro studies be reconciled?

Advanced Research Focus
Apply systematic weight-of-evidence (WoE) frameworks (e.g., ATSDR’s 8-step process) to evaluate study quality . Prioritize studies with low risk of bias (e.g., randomized dosing, controlled exposure routes) . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo NOAELs, accounting for metabolic differences between species (e.g., CYP450 isoform activity in rodents vs. humans) .

What experimental designs are robust for evaluating hepatic toxicity mechanisms?

Basic Research Focus
Design dose-response studies in rodent models (oral or inhalation routes) with endpoints including serum ALT/AST levels, hepatic glutathione depletion, and histopathology . For mechanistic clarity, use RNA-seq or targeted qPCR to assess oxidative stress markers (e.g., Nrf2, HO-1). Include controls for co-exposure to metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450) to isolate metabolic activation pathways .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
Use single-crystal X-ray diffraction (SHELX suite) for unambiguous confirmation of regiochemistry and stereochemistry . Refine structures with SHELXL, leveraging high-resolution data (R < 0.05) to detect minor conformers. For dynamic systems (e.g., rotational isomers), supplement with variable-temperature NMR or DFT-based molecular dynamics simulations .

What methodologies address gaps in understanding the compound’s endocrine disruption potential?

Advanced Research Focus
Employ tiered testing:

  • Tier 1: High-throughput ER/AR reporter gene assays (OECD TG 455).
  • Tier 2: Ex vivo steroidogenesis assays (H295R cell line) with LC-MS quantification of hormones.
  • Tier 3: In vivo pubertal assays (EPA OPPTS 890.1450) to assess developmental endocrine effects.
    Cross-validate findings with ToxCast/Tox21 databases for mechanistic clustering .

How should researchers conduct systematic reviews of the compound’s carcinogenicity data?

Methodological Guidance
Follow PRISMA guidelines for literature screening and inclusion criteria (Table B-1) . Use tools like SYRCLE’s risk-of-bias tool for animal studies to assess internal validity . Meta-analyze tumor incidence data using fixed/random-effects models, adjusting for species/strain susceptibility. Report confidence ratings (e.g., “high,” “moderate”) using ATSDR’s evidence integration framework .

What analytical techniques are critical for detecting trace metabolites in biological samples?

Basic Research Focus
Combine SPE (solid-phase extraction) with UPLC-QTOF-MS for untargeted metabolomics. Use stable isotope dilution (e.g., ¹³C-labeled analogs) to quantify phase I/II metabolites (e.g., brominated naphthoquinones). For structural confirmation, apply MS/MS fragmentation libraries (e.g., mzCloud) and compare with synthetic standards .

How can computational models improve risk assessment for occupational exposure?

Advanced Research Focus
Develop PBPK models integrating inhalation and dermal absorption parameters (e.g., SKINPERM). Calibrate with biomonitoring data (urinary 1-/2-naphthol levels) from occupational studies. Use Monte Carlo simulations to account for inter-individual variability in metabolic clearance (e.g., GSTT1 polymorphisms) .

What strategies mitigate contradictions between in silico predictions and experimental toxicity data?

Methodological Guidance
Apply read-across approaches using structurally similar methylnaphthalenes . Validate in silico alerts (e.g., for DNA reactivity) with Ames II assays ± metabolic activation. Use tiered testing: start with high-throughput ToxTracker (mutagenicity pathways), then proceed to in vivo micronucleus tests (OECD TG 474) .

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